molecular formula C13H27N3O B14799923 2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

Cat. No.: B14799923
M. Wt: 241.37 g/mol
InChI Key: SXHDLPXFPJVZFD-UHFFFAOYSA-N
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Description

2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is an organic compound with a complex structure It is a derivative of piperidine and contains both amino and ketone functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one typically involves multiple steps. One common method starts with the reaction of piperidine with formaldehyde and a secondary amine, such as methyl(propan-2-yl)amine, under controlled conditions. This reaction forms an intermediate, which is then further reacted with a suitable ketone precursor to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and pH, to ensure high yield and purity. Catalysts and solvents are often used to optimize the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxides.

    Reduction: The ketone group can be reduced to form alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like halides or alkoxides are employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce alcohols.

Scientific Research Applications

2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.

    Industry: It is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity and triggering a cascade of biochemical events. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-2-methyl-1-propanol: A simpler compound with similar functional groups but lacking the piperidine ring.

    2-Amino-2-methyl-1,3-propanediol: Contains an additional hydroxyl group, making it more hydrophilic.

    N-Methylpiperidine: Shares the piperidine ring but lacks the amino and ketone groups.

Uniqueness

2-Amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one is unique due to its combination of functional groups and structural complexity. This uniqueness contributes to its diverse range of applications and potential for further research.

Properties

Molecular Formula

C13H27N3O

Molecular Weight

241.37 g/mol

IUPAC Name

2-amino-1-[3-[[methyl(propan-2-yl)amino]methyl]piperidin-1-yl]propan-1-one

InChI

InChI=1S/C13H27N3O/c1-10(2)15(4)8-12-6-5-7-16(9-12)13(17)11(3)14/h10-12H,5-9,14H2,1-4H3

InChI Key

SXHDLPXFPJVZFD-UHFFFAOYSA-N

Canonical SMILES

CC(C)N(C)CC1CCCN(C1)C(=O)C(C)N

Origin of Product

United States

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